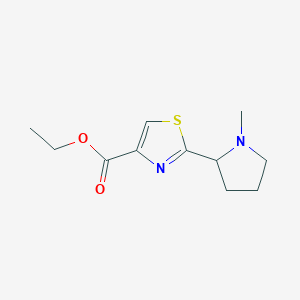
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is a compound that belongs to the class of ionic liquids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Phenyl Ring: The protected amino group is attached to a phenyl ring through a suitable coupling reaction.
Introduction of the Pyridinium Ion: The phenyl ring is then connected to a pyridinium ion, forming the final compound.
The reaction conditions for these steps may vary, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the pyridinium ion can interact with biological membranes and proteins. These interactions can modulate cellular processes and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1-Boc-4-bromopiperidine
- N-Boc-hydroxylamine
Uniqueness
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is unique due to its combination of a Boc-protected amino group and a pyridinium ion. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C17H21ClN2O2 |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate;chloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19;/h4-12H,13H2,1-3H3;1H |
Clave InChI |
DNOKDDRJPLKNKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
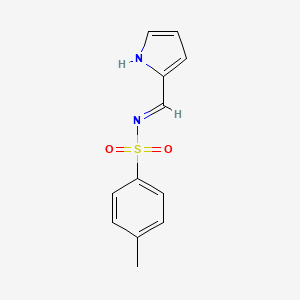
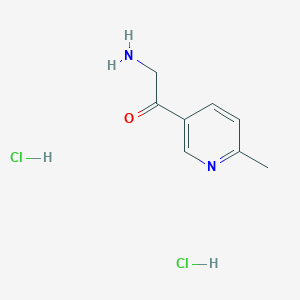
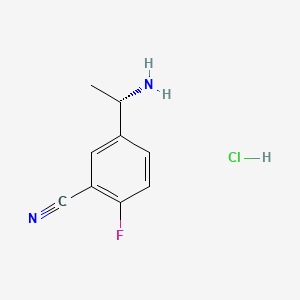
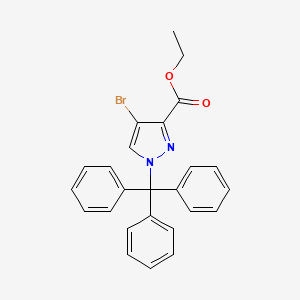
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
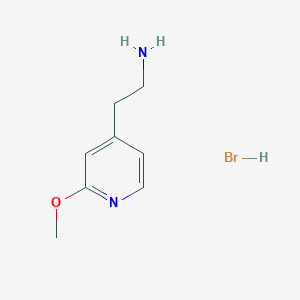
![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)

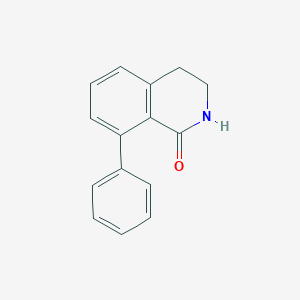
![3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
